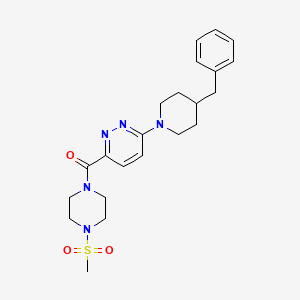
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H29N5O3S and its molecular weight is 443.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (6-(4-benzylpiperidin-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone , commonly referred to as compound X , is a synthetic organic molecule with potential therapeutic applications. Its structure features a complex arrangement that includes piperidine and pyridazine moieties, which are known to exhibit various biological activities. This article aims to detail the biological activity of compound X, focusing on its pharmacological properties, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C26H31N3O2
- Molecular Weight : 417.5 g/mol
- CAS Number : 939242-43-0
Biological Activity Overview
Compound X has been investigated for its potential in various biological contexts, including:
- Antitumor Activity : Preliminary studies suggest that compound X may inhibit tumor growth through mechanisms involving cell signaling pathways.
- Neuroprotective Effects : Given its structural similarity to other piperidine derivatives, it may exhibit neuroprotective properties relevant to neurodegenerative diseases.
1. Antitumor Effects
Research indicates that compound X could play a role in cancer therapy by affecting key signaling pathways involved in tumorigenesis. For instance, studies have shown that compounds with similar structures can inhibit the ERK pathway, leading to reduced proliferation of cancer cells .
2. Neuroprotective Properties
The piperidine structure in compound X is associated with neuroprotective effects. Compounds in this class have been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Study 1: Antitumor Activity
A study conducted on various cancer cell lines revealed that compound X exhibited significant cytotoxicity. The mechanism was linked to the inhibition of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. The IC50 values for compound X were found to be in the low micromolar range, indicating potent activity against specific cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 3.8 |
| HeLa (Cervical) | 4.5 |
Study 2: Neuroprotection
In a neurotoxicity model using SH-SY5Y neuronal cells, compound X demonstrated protective effects against oxidative stress induced by hydrogen peroxide. The study highlighted a reduction in apoptotic markers and an increase in cell viability at concentrations as low as 10 µM.
| Treatment | Viability (%) |
|---|---|
| Control | 100 |
| H2O2 | 45 |
| Compound X (10 µM) | 75 |
Structure-Activity Relationship (SAR)
The biological activity of compound X can be partially explained through its structure-activity relationship (SAR). Modifications to the piperidine and pyridazine rings can significantly alter its potency and selectivity for various biological targets. For example, substituting different groups on the benzyl or methylsulfonyl moieties has been shown to enhance or reduce activity against specific receptors or enzymes .
Properties
IUPAC Name |
[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-31(29,30)27-15-13-26(14-16-27)22(28)20-7-8-21(24-23-20)25-11-9-19(10-12-25)17-18-5-3-2-4-6-18/h2-8,19H,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKJJFIRBXDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














